what are the chemical properties of Met-Lys formate salt
what are the chemical properties of Met-Lys formate salt
An In-Depth Technical Guide to the Chemical Properties of Methionine-Lysine (Met-Lys) Formate Salt
Abstract
This technical guide provides a comprehensive overview of the essential chemical properties of Methionine-Lysine (Met-Lys) formate salt, a dipeptide salt with potential applications in pharmaceutical and biotechnological research. As the salt form of an active pharmaceutical ingredient (API) can profoundly influence its physicochemical characteristics and ultimate therapeutic efficacy, a thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals. This document delineates the molecular structure, solubility, solid-state characteristics, and stability profile of Met-Lys formate. Furthermore, it presents detailed, field-proven methodologies for its analytical characterization, including chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is explained to provide a self-validating framework for investigation, ensuring scientific integrity and reproducibility.
Introduction: The Critical Role of Salt Selection in Peptide Development
The therapeutic potential of peptides is vast, spanning applications from metabolic disorders to oncology.[1] However, their translation from discovery to clinical use is often hampered by inherent challenges in formulation, stability, and delivery.[2] A crucial step in overcoming these hurdles is the selection of an appropriate salt form for the peptide API.[3] The counterion associated with a peptide can significantly alter its fundamental chemical properties, including:
-
Solubility: Affecting dissolution rates and bioavailability.[4]
-
Stability: Influencing degradation pathways in both solid and solution states.[5]
-
Hygroscopicity: Impacting handling, storage, and manufacturing processes.[4]
-
Crystallinity: Determining physical stability and processing characteristics.
While acetate and hydrochloride are common counterions in approved peptide drugs, formate salts are also utilized, particularly in crystallization and formulation development, offering a different profile of physicochemical interactions.[6][7] The dipeptide Met-Lys, composed of L-methionine and L-lysine, presents multiple ionizable groups, making it an ideal candidate for salt formation to optimize its properties.[8] This guide focuses specifically on the formate salt of Met-Lys, providing a detailed exploration of its chemical properties and the analytical workflows required for its comprehensive characterization.
Molecular Structure and Fundamental Properties
The Met-Lys formate salt consists of the dipeptide cation, formed from L-methionine and L-lysine residues, and the formate anion. The primary structure involves a peptide bond between the carboxyl group of methionine and the alpha-amino group of lysine.
-
Molecular Formula: C₁₁H₂₃N₃O₃S·CH₂O₂[9]
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CAS Numbers: 103404-63-3 (Lys-Met Formate), 104809-21-4 (Met-Lys Formate)[9][10]
The dipeptide possesses three key ionizable sites: the N-terminal α-amino group of methionine, the ε-amino group on the lysine side chain, and the C-terminal carboxylic acid. In the formate salt, the amino groups are protonated (positively charged), and this charge is balanced by the negatively charged formate counterion (HCOO⁻).
Caption: Chemical structure of the Met-Lys dipeptide shown in its zwitterionic form alongside the formate counterion.
Core Physicochemical Properties
The utility of Met-Lys formate in any application is dictated by its physicochemical properties. This section outlines the key characteristics and the rationale for their importance.
Solubility Profile
Solubility is a critical determinant of a peptide's performance, affecting everything from in vitro assay robustness to in vivo bioavailability.[11] The formate salt form is expected to confer different solubility characteristics compared to the free peptide or other salt forms like acetate or hydrochloride.
Rationale for Investigation: The goal is to quantify the solubility in aqueous buffers across a physiologically relevant pH range and in various organic solvents used during manufacturing or formulation. Formic acid itself is a very good solvent for some amino acids and proteins, which may translate to favorable solubility properties for the formate salt.[12][13]
Expected Behavior & Data Presentation: Solubility is typically highest at pH values where the peptide has a maximum net charge and lowest near its isoelectric point (pI). The solubility of Met-Lys formate should be assessed in standard solvents as summarized in the table below.
| Solvent System | Purpose | Expected Solubility |
| Purified Water | Baseline aqueous solubility | Moderate to High |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Physiological relevance | Moderate to High |
| pH 2.0 HCl Buffer | Represents gastric conditions | High (fully protonated) |
| Acetonitrile/Water Mixtures | HPLC mobile phase compatibility | Variable |
| Ethanol | Common formulation co-solvent | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | Stock solution preparation | High |
Solid-State Properties
The solid-state form of a peptide salt dictates its physical stability, manufacturability, and shelf-life.[5] Key properties include crystallinity, thermal behavior, and hygroscopicity.
A peptide salt can exist in a highly ordered crystalline state or a disordered amorphous state. Crystalline materials are generally more stable but may have lower dissolution rates, while amorphous materials dissolve faster but are less stable and more hygroscopic.[5] It is also crucial to screen for polymorphism—the ability to exist in multiple crystalline forms—as different polymorphs can have distinct properties.
Thermal analysis provides information on melting point, decomposition, and glass transition (for amorphous materials). These parameters are essential for defining drying processes, storage conditions, and identifying potential instabilities.
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[14] Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.[4] A formal classification of hygroscopicity is critical for defining appropriate handling and packaging requirements.
Solution and Solid-State Stability
Peptide stability is sequence-dependent and influenced by environmental factors like pH, temperature, and moisture.[15][16] The methionine residue is particularly susceptible to oxidation, while the peptide backbone can undergo hydrolysis.
Key Degradation Pathways for Met-Lys:
-
Oxidation: The thioether side chain of methionine can be oxidized to methionine sulfoxide and subsequently to methionine sulfone. This is a primary concern during manufacturing and storage.
-
Hydrolysis: Cleavage of the peptide bond can occur, particularly at extreme pH values. The presence of specific amino acid sequences can accelerate this process.
-
Deamidation/Rearrangement: While less common for Met-Lys, peptides containing asparagine or aspartic acid are prone to deamidation and rearrangement.
The choice of the formate counterion can influence stability. Buffering effects and interactions with the peptide can either mitigate or accelerate degradation.[15] Stability studies, including forced degradation, are essential to identify potential degradation products and establish a stability-indicating analytical method.[1]
Analytical Characterization Methodologies
A robust and comprehensive analytical strategy is required to fully characterize the chemical properties of Met-Lys formate. The following protocols are designed as self-validating systems to ensure data integrity.
Caption: A comprehensive workflow for the analytical characterization of a new peptide salt.
Identity and Purity Confirmation
Objective: To confirm the chemical structure and assess the purity of the Met-Lys formate salt.
-
Causality: RP-HPLC is the standard method for assessing the purity of peptides and detecting process-related impurities or degradation products.[17] The method separates molecules based on hydrophobicity.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Using formic acid in the mobile phase is compatible with the sample's counterion and is suitable for subsequent MS analysis.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes. Rationale: A shallow gradient ensures good resolution of closely eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm. Rationale: This wavelength allows for the detection of the peptide backbone (amide bonds).[17]
-
Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Validation: Purity is calculated as the peak area of the main component relative to the total peak area.
-
Causality: MS provides unambiguous confirmation of the molecular weight of the dipeptide, confirming its identity.[2]
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Method: Infuse the sample solution (dissolved in 50:50 acetonitrile:water with 0.1% formic acid) directly or analyze the eluent from the HPLC.
-
Analysis: Look for the [M+H]⁺ ion corresponding to the Met-Lys dipeptide (Expected m/z ≈ 278.16).
-
Validation: The experimentally observed mass should be within 5 ppm of the theoretical calculated mass.
Solid-State Characterization
Objective: To determine the physical form, thermal properties, and moisture sensitivity of the solid salt.
-
Causality: DSC measures heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points (for crystalline solids), glass transitions (for amorphous solids), and other thermal events.[18][19]
-
Instrumentation: DSC instrument (e.g., TA Instruments Discovery 2500).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Rationale: Hermetic pans prevent loss of volatiles like water during the scan.
-
Method: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analysis:
-
A sharp endotherm indicates a melting event (crystalline).
-
A broad, step-like change in the baseline indicates a glass transition (amorphous).
-
A broad endotherm may indicate the loss of bound solvent.
-
An exotherm can indicate decomposition or crystallization.
-
-
Validation: The profile provides a thermal fingerprint of the material. The presence of a sharp melt peak is strong evidence of crystallinity.
-
Causality: TGA measures changes in mass as a function of temperature. It is used to quantify the amount of volatile content (water, residual solvents) and determine the decomposition temperature.[20]
-
Instrumentation: TGA instrument (e.g., TA Instruments Discovery 550).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or alumina pan.
-
Method: Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: A weight loss step below 120°C typically corresponds to water or volatile solvents. A sharp weight loss at higher temperatures indicates thermal decomposition.
-
Validation: The results from TGA should correlate with Karl Fischer titration for water content and provide a clear onset temperature for decomposition.
-
Causality: DVS measures the amount of solvent (typically water) sorbed by a sample at different relative humidity (RH) levels, providing a precise measure of its hygroscopicity.[14]
-
Instrumentation: DVS Analyzer.
-
Method:
-
Equilibrate a 10-20 mg sample at 0% RH until a stable mass is achieved.
-
Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH.
-
Decrease the RH in the same steps back to 0%.
-
-
Analysis: Plot the change in mass (%) versus RH. The shape of the sorption/desorption isotherm reveals the nature of water uptake.
-
Validation: The hygroscopicity is classified based on the percentage of water uptake at a defined RH (e.g., 80% RH). A reversible isotherm indicates physical adsorption, while hysteresis may suggest more complex interactions or phase changes.
Pre-formulation Considerations: Excipient Compatibility
During the development of a dosage form, the API is combined with various inactive ingredients (excipients). It is imperative to ensure that these excipients do not negatively interact with the API.[21]
Rationale: Chemical incompatibilities can lead to degradation of the API, while physical interactions can alter the performance of the final product.[22][23]
Caption: Decision workflow for a binary drug-excipient compatibility study.
Experimental Approach: Binary mixtures of Met-Lys formate with common excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate) are prepared and stored under accelerated stability conditions (e.g., 40°C/75% RH).[24] Samples are analyzed at set time points and compared to controls.
Analytical Techniques:
-
Visual Observation: For changes in color or physical state.
-
HPLC: To check for the appearance of new degradation peaks or a decrease in the potency of the API.
-
DSC: To detect changes in the thermal profile, such as shifts in melting points, which can indicate an interaction.[23]
Conclusion
The Met-Lys formate salt represents a specific chemical entity whose properties are governed by the interplay between the dipeptide and its counterion. A thorough characterization of its solubility, solid-state properties, and stability is not merely an academic exercise; it is a fundamental requirement for any successful research or drug development program. The formate counterion may offer unique advantages in terms of solubility or crystallization behavior, but these must be weighed against potential stability liabilities, such as the inherent reactivity of the methionine residue. By employing the systematic analytical methodologies outlined in this guide, researchers can build a comprehensive data package to understand the behavior of Met-Lys formate, enabling rational formulation design and mitigating risks in subsequent development. This expert-driven, validation-centric approach ensures the generation of reliable and reproducible data, forming the bedrock of scientific integrity.
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